molecular formula C24H27N3O3 B12179333 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

Cat. No.: B12179333
M. Wt: 405.5 g/mol
InChI Key: CDYKIGUIPZMFNQ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one typically involves a multicomponent reaction. One approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to the use of readily accessible starting materials, atom economy, and process simplicity. The reaction conditions often involve refluxing in ethanol with piperidine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of common organic synthesis techniques can be applied. The scalability of the reaction and the availability of starting materials are crucial factors for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperazine ring may enhance its binding affinity. The methoxyphenyl group can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyphenyl group. This combination provides a versatile scaffold for the development of new compounds with potential biological activities and synthetic applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C24H27N3O3/c1-30-20-11-9-18(10-12-20)24(29)27-15-13-26(14-16-27)23(28)8-4-5-19-17-25-22-7-3-2-6-21(19)22/h2-3,6-7,9-12,17,25H,4-5,8,13-16H2,1H3

InChI Key

CDYKIGUIPZMFNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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